1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol
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Overview
Description
1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol is a complex organic compound characterized by multiple naphthalene rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where naphthalene derivatives are alkylated using suitable alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl groups are introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Purification of naphthalene derivatives.
Reaction Setup: Conducting Friedel-Crafts alkylation in large reactors.
Hydroxylation: Introducing hydroxyl groups using suitable oxidizing agents.
Purification: Using techniques like recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of halogen or nitro groups on the naphthalene rings.
Scientific Research Applications
1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism by which 1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The naphthalene rings provide a hydrophobic environment, facilitating interactions with lipid membranes and other hydrophobic regions in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-naphthol: A simpler compound with a single naphthalene ring and a hydroxyl group.
2-naphthol: Another simpler compound with a single naphthalene ring and a hydroxyl group at a different position.
1,2-dihydroxynaphthalene: Contains two hydroxyl groups on a single naphthalene ring.
Uniqueness
1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol is unique due to its multiple naphthalene rings and hydroxyl groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions and applications that simpler compounds cannot achieve.
Properties
IUPAC Name |
1-(2-hydroxy-3-naphthalen-2-ylnaphthalen-1-yl)-3-naphthalen-2-ylnaphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26O2/c41-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)42)32-20-18-26-10-2-4-12-28(26)22-32/h1-24,41-42H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSCVMJLGBQKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C(=C3O)C5=C(C(=CC6=CC=CC=C65)C7=CC8=CC=CC=C8C=C7)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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